3-Benzoyl Substituent Differentiation: 4-Methylbenzoyl vs. 4-Fluorobenzoyl in CK1δ Kinase Inhibitor Series
Patent EP2651404B1 explicitly claims 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide as a casein kinase 1δ (CK1δ) inhibitor for Alzheimer's disease and tauopathies, with disclosed IC₅₀ values of 34 nM against rat CK1δ and 160 nM against human CK1ε in radiometric filter-binding assays [1]. The 4-methylbenzoyl analog (CAS 898453-54-8) is not disclosed in this patent, and the 4-methyl substitution replaces the electron-withdrawing fluorine with an electron-donating methyl group — a modification predicted to alter both the electrostatic surface potential of the 3-aroyl moiety and hydrogen-bonding capability at the kinase hinge region. While no direct head-to-head CK1δ data exist for CAS 898453-54-8, the patent's explicit SAR teaches that the 4-fluorobenzoyl group is critical for sub-100 nM CK1δ potency, establishing that the 4-methylbenzoyl variant is structurally distinct for kinase-targeted applications.
| Evidence Dimension | CK1δ inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No CK1δ data reported for CAS 898453-54-8 (4-methylbenzoyl substituent) |
| Comparator Or Baseline | 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide: CK1δ IC₅₀ = 34 nM (rat); CK1ε IC₅₀ = 160 nM (human recombinant) |
| Quantified Difference | Not quantifiable — patent SAR implies >10-fold potency difference based on 4-substituent electronic character |
| Conditions | Radiometric protein kinase filter-binding assay; recombinant human CK1ε expressed in E. coli; [γ-³³P]ATP detection |
Why This Matters
If the intended application is kinase inhibition (particularly CK1δ for neurodegeneration), the 4-fluorobenzoyl analog — not CAS 898453-54-8 — is the patent-validated lead, and procurement of the 4-methylbenzoyl variant would require de novo kinase profiling to establish any activity.
- [1] EP2651404B1 – Casein kinase 1delta (CK1delta) inhibitors. European Patent Office, granted 2016-05-13. Compound: 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide. BindingDB BDBM50025015 / CHEMBL3337846: CK1δ IC₅₀ = 34 nM. Available at: https://patents.google.com/patent/EP2651404B1 View Source
